molecular formula C12H13FN4OS B5800230 N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide

N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide

Cat. No. B5800230
M. Wt: 280.32 g/mol
InChI Key: OZARTQDBZULXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide is a chemical compound that has attracted the attention of many researchers due to its potential applications in scientific research. This compound is commonly referred to as EF24, and it has been found to exhibit a wide range of biological activities that make it suitable for use in various research fields.

Mechanism of Action

The exact mechanism of action of EF24 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. EF24 has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EF24 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. EF24 has also been found to reduce inflammation and to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and modify, making it suitable for structure-activity relationship studies. EF24 has also been found to have low toxicity, making it suitable for in vivo studies. However, EF24 has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and air.

Future Directions

There are several future directions for research on EF24. One area of interest is the development of EF24 analogs with improved solubility and stability. Another area of interest is the investigation of the potential of EF24 as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the mechanism of action of EF24 needs to be further elucidated to fully understand its biological effects.

Synthesis Methods

The synthesis of EF24 involves the reaction of 2-fluorobenzaldehyde with 4-ethyl-5-mercapto-1,2,4-triazole in the presence of a base. The resulting intermediate is then treated with an amine to yield the final product. This method of synthesis has been found to be efficient and reproducible, making it suitable for large-scale production of EF24.

Scientific Research Applications

EF24 has been found to exhibit a wide range of biological activities that make it suitable for use in various research fields. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. EF24 has also been found to exhibit neuroprotective effects and to enhance the efficacy of chemotherapy drugs.

properties

IUPAC Name

N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-14-11(18)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZARTQDBZULXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-fluoro-benzamide

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